2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the Michaelis–Arbuzov rearrangement (Arbuzov reaction) of pyrazolotriazolopyrimidines . Another strategy involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, MS and elemental analysis .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be used in the synthesis of new hybrid molecule types pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines phosphonates .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various techniques. For instance, the yield, melting point, mass spectrometry, IR spectroscopy, and NMR spectroscopy can be used .Scientific Research Applications
Microwave-assisted Synthesis of Fused Heterocycles
Microwave-assisted synthesis techniques have been applied to generate various fused heterocycles, including pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural resemblance to the compound . These methodologies offer efficient routes to synthesize complex molecules with potential for various scientific applications, including drug discovery (Shaaban, 2008).
Synthesis and Biological Activities of Pyrimidine Derivatives
Research on pyrimidine derivatives, such as the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, has shown these compounds to exhibit antimicrobial activities. This indicates the potential of such molecules for applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities, suggesting the relevance of pyrimidine-based structures in the development of therapeutic agents for neurological disorders (Zhang et al., 2016).
Green Chemistry Approaches in Heterocyclic Synthesis
The development of environmentally friendly synthesis methods for pyrimido[1,2,4]triazolo[1,5-a]pyrimidine derivatives underlines the scientific community's interest in sustainable approaches to chemical synthesis. These catalyst- and solvent-free methods not only support the green chemistry initiative but also expand the toolkit for synthesizing heterocyclic compounds with potential scientific applications (Karami et al., 2015).
Supramolecular Applications
The self-assembly of triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with organic light-emitting properties demonstrates the potential of these compounds in materials science, particularly in the development of new optoelectronic devices (Liu et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within certain cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Safety and Hazards
Future Directions
The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines could involve the design and synthesis of more potent analogs, further exploration of their pharmacological activities, and development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione has been shown to interact with CDK2, a key enzyme involved in cell cycle regulation . The nature of this interaction involves the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Properties
IUPAC Name |
11-[(4-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-8-6-16(7-9-17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRGGGLGXXGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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